molecular formula C18H24ClN3O3S B2607390 2-(3-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1215729-06-8

2-(3-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2607390
CAS No.: 1215729-06-8
M. Wt: 397.92
InChI Key: MTEKAVZZJYQZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C18H24ClN3O3S and its molecular weight is 397.92. The purity is usually 95%.
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Scientific Research Applications

Efficient Synthesis and Agonist Activity

The compound has been explored for its efficient synthesis methods and potential as a peroxisome proliferator-activated receptor (PPAR) pan agonist. An efficient synthesis process for a related potent PPARpan agonist demonstrates the interest in this class of compounds for therapeutic applications, highlighting the importance of regioselective bond formations and practical methods for introducing functional groups (Guo et al., 2006).

Synthesis Methods

Research into the synthesis of closely related compounds involves various chemical reactions, including acetylation, reaction with piperazine, and deacetylation processes. These methods underline the compound's complex synthetic pathway and its structural confirmation through spectroscopic means (Wang Xiao-shan, 2011).

Pharmacological Evaluation

Compounds with similar structures have been designed and synthesized for pharmacological evaluation as potential antipsychotic medications. This research focuses on their anti-dopaminergic and anti-serotonergic activities, with some derivatives showing significant profiles that could contribute to antipsychotic therapies (Bhosale et al., 2014).

Antimicrobial Activities

The antimicrobial properties of new derivatives have been examined, indicating some compounds possess good or moderate activities against various microorganisms. This demonstrates the potential for such compounds in addressing microbial resistance and developing new antimicrobial agents (Bektaş et al., 2007).

Diverse Chemical Properties and Applications

Further studies on derivatives have revealed their synthesis and potential applications, including electrochemical syntheses and antimicrobial studies. These research efforts underscore the versatility of the compound's chemical framework for developing novel therapeutic and chemical agents with specific biological activities (Nematollahi & Momeni, 2014).

Properties

IUPAC Name

2-(3-methoxyphenoxy)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S.ClH/c1-14-13-25-17(19-14)11-20-6-8-21(9-7-20)18(22)12-24-16-5-3-4-15(10-16)23-2;/h3-5,10,13H,6-9,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEKAVZZJYQZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2CCN(CC2)C(=O)COC3=CC=CC(=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.